5-Methoxy-6-nitropicolinic acid

Description

Contextualization within Picolinic Acid Chemistry

5-Methoxy-6-nitropicolinic acid belongs to the family of picolinic acids, which are derivatives of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org Picolinic acid and its isomers, nicotinic acid and isonicotinic acid, are fundamental scaffolds in medicinal chemistry, forming the basis for a wide array of pharmaceuticals. nih.gov The presence of the nitrogen atom in the aromatic ring, combined with the carboxylic acid group, imparts unique properties to these molecules, including the ability to act as bidentate chelating agents for various metal ions. wikipedia.org This characteristic is crucial for their biological activities, particularly in enzyme inhibition. nih.gov The ease of substitution at different positions on the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of the resulting derivatives. nih.gov

Historical Perspectives and Evolution of Research on Substituted Pyridine Carboxylic Acids

The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in synthesis methods occurring over the years. wikipedia.org The Hantzsch pyridine synthesis, developed in 1881, was a major breakthrough in producing pyridine derivatives. wikipedia.org Later, in 1924, the Chichibabin pyridine synthesis provided a more efficient industrial route. wikipedia.org Research into pyridine carboxylic acids gained momentum with the discovery of their biological significance. For instance, nicotinic acid, also known as niacin or vitamin B3, was identified as a crucial nutrient. The growth-inhibitory properties of naturally occurring pyridine compounds have been a subject of research since the early 1900s. vt.edu Over the decades, this research has led to the development of numerous drugs and herbicides based on the pyridine carboxylic acid core. nih.govvt.edu The continuous exploration of substituted pyridine carboxylic acids has been driven by the quest for new therapeutic agents with improved efficacy and specificity. nih.gov

Current Research Landscape and Academic Interest in this compound Derivatives

Currently, there is significant research interest in substituted picolinic acid derivatives, including those related to this compound. A key area of focus is their use as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of picolinic acid are being investigated for the treatment of respiratory disorders. google.comgoogle.com The nitro group and methoxy (B1213986) group on the pyridine ring of this compound make it a versatile building block. The nitro group, in particular, is a common precursor for the introduction of an amino group, which is a key functional group in many biologically active compounds. mdpi.com Research on related structures, such as 5-methoxyquinoline (B23529) derivatives, has shown promise in developing inhibitors for enzymes like EZH2, which are implicated in cancer. nih.govmdpi.com This highlights the potential for derivatives of this compound to be explored for similar applications.

Overview of Key Structural Features Influencing Research Pathways

The research potential of this compound is largely dictated by its key structural features: the picolinic acid core, the methoxy group, and the nitro group.

Picolinic Acid Core: The pyridine-2-carboxylic acid structure provides a rigid scaffold and the ability to chelate metal ions, a property often exploited in the design of enzyme inhibitors. wikipedia.orgnih.gov

Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with biological targets. nih.gov The position of the methoxy group has been shown to be important for the potency of related compounds. mdpi.com

Nitro Group: The electron-withdrawing nitro group at the 6-position significantly alters the electronic nature of the pyridine ring. It also serves as a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which opens up a wide range of synthetic possibilities for creating diverse chemical libraries for biological screening. mdpi.com

The interplay of these functional groups makes this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

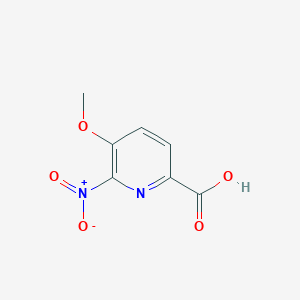

Structure

2D Structure

Propriétés

IUPAC Name |

5-methoxy-6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLQXQNVBQJPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626753 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-85-5 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxy 6 Nitropicolinic Acid

Strategic Approaches to the Synthesis of 5-Methoxy-6-nitropicolinic Acid Precursors

The construction of the this compound scaffold typically involves a multi-step sequence where key functional groups are introduced onto a pyridine (B92270) core. The order and method of these introductions are critical for achieving the desired substitution pattern and maximizing yield.

Regioselective Nitration Techniques and Optimization

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the regioselectivity is heavily influenced by the electronic nature of existing substituents and the reaction conditions. For precursors to this compound, nitration is a key step that requires careful control.

Traditional nitration methods often employ harsh and corrosive mixed acid systems (e.g., nitric acid and sulfuric acid), which can lead to poor regioselectivity and the formation of unwanted byproducts. nih.gov Research has focused on optimizing these conditions and exploring alternative nitrating agents to improve outcomes. For instance, the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid has been used to produce 4-nitropicolinic acid N-oxide. umsl.edu Similarly, studies on the nitration of tetrahydroquinoline, a related heterocyclic system, have shown that the position of nitration (C6 vs. C7) is highly dependent on whether the amine is protonated or protected, highlighting the profound effect of substituent electronics on the reaction's regioselectivity. researchgate.net

Optimization of nitration often involves adjusting parameters like temperature, reaction time, and the concentration of the nitrating agent. nih.gov Continuous flow processes are emerging as a safer and more scalable alternative to traditional batch reactions for nitrations, as they offer superior control over reaction exotherms and mixing, which is particularly important for potentially hazardous nitration reactions. researchgate.net

Table 1: Comparison of Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Picolinic acid N-oxide | Fuming HNO₃/H₂SO₄ | 120-130°C, 2.5 h | 4-Nitropicolinic acid N-oxide | umsl.edu |

| N-trifluoroacetyl-THQ | HNO₃/H₂SO₄ | -25°C, 30 min | 6-Nitro & 8-Nitro isomers | researchgate.net |

| 4-Fluoro-2-methoxyaniline (acetylated) | Aqueous HNO₃/AcOH | 80°C, 15 min (microwave) | 4-Fluoro-2-methoxy-5-nitroacetanilide (94%) | researchgate.net |

Methoxy (B1213986) Functionalization Strategies

The introduction of a methoxy group onto the pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective when the pyridine ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). youtube.comyoutube.comnih.gov

In the synthesis of precursors for this compound, a common strategy involves reacting a di-halogenated pyridine derivative with sodium methoxide (B1231860). The regioselectivity of this methoxylation can be highly dependent on the solvent and the nature of the leaving groups. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) preferentially yields the 2-methoxy product. nih.gov This highlights the ability to selectively replace one halogen over another, a crucial step in building the desired molecular architecture. The presence of a nitro group significantly facilitates this substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govyoutube.com

Alternative strategies can involve activating the pyridine ring towards nucleophilic attack by forming a phosphonium (B103445) salt, which can then be displaced by an alkoxide. acs.org

Table 2: Examples of Methoxy Functionalization via SNAr

| Substrate | Reagent | Solvent | Major Product | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | THF/CH₂Cl₂ | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | nih.gov |

| Trinitroquinolone | Sodium Methoxide | Alcohol | 4-Alkoxy-3-chloro-2-nitroquinolone (after NCS) | nih.gov |

| 2,4-Dinitrochlorobenzene | Sodium Methoxide | Methanol | 2,4-Dinitroanisole | youtube.com |

Precursor Design and Chemical Transformations

Halogenation: Introduction of chloro or fluoro groups to provide sites for subsequent nucleophilic substitution.

Esterification: Protection of the carboxylic acid as an ester (e.g., methyl ester) to prevent unwanted side reactions during subsequent steps. umsl.edu

Nitration: Introduction of the nitro group, with conditions optimized for the desired regiochemistry. umsl.eduresearchgate.net

Methoxylation: Nucleophilic substitution of a halogen with a methoxy group, often facilitated by the presence of the nitro group. nih.gov

Hydrolysis: Conversion of the ester back to the carboxylic acid as a final step. nih.gov

For example, a synthetic route could begin with methyl 2,6-dichloropyridine-3-carboxylate. A highly regioselective nucleophilic substitution at the 6-position could be performed, followed by methoxylation at the 2-position. Subsequent nitration, directed by the existing substituents, and final hydrolysis would yield the target molecule. nih.gov The design of these multi-step sequences is critical for isolating the desired isomer in high purity and yield.

Direct Synthetic Pathways to this compound and its Analogues

While stepwise precursor synthesis is common, research also explores more direct and efficient methods, including advanced catalytic systems and the application of green chemistry principles to streamline the manufacturing process.

Catalytic Reaction Systems in Picolinic Acid Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to construct molecules with high efficiency and selectivity. In the context of picolinic acids, catalytic methods are particularly valuable for introducing the carboxylic acid functionality.

Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides and triflates into carboxylic acids or their derivatives. encyclopedia.pubnih.govnih.gov This method involves the reaction of a halogenated pyridine precursor with carbon monoxide (CO) in the presence of a palladium catalyst. For instance, polychlorinated pyridines can be effectively carbonylated in alcoholic solvents to produce the corresponding picolinate (B1231196) esters. researchgate.net This approach could be adapted to a late-stage introduction of the carboxyl group onto a pre-functionalized 5-methoxy-6-nitropyridine ring.

Furthermore, catalysts are employed for the selective oxidation of picoline (methylpyridine) derivatives to the corresponding picolinic acids. google.com Heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been developed for the synthesis of picolinate and picolinic acid derivatives through multi-component reactions, offering advantages like ambient reaction temperatures and catalyst recyclability. nih.govrsc.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer for human health. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.net

Key green chemistry strategies applicable to picolinic acid synthesis include:

Use of Catalysts: Employing catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. biosynce.com Metal-pyridine complexes, for example, are used in a variety of catalytic transformations. biosynce.com

Atom Economy: Designing synthetic routes, such as multi-component reactions (MCRs), that maximize the incorporation of all starting materials into the final product. nih.govacs.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. nih.govrasayanjournal.co.in

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.govnih.govacs.org

Stereoselective Synthesis and Chiral Induction Approaches for Related Picolinic Acids

While this compound itself is not chiral, the principles of stereoselective synthesis become highly relevant when considering the synthesis of more complex derivatives or related chiral picolinic acids. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is often crucial for its biological activity.

General strategies for stereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or substrates. youtube.com For instance, in the synthesis of a chiral picolinic acid derivative, a chiral auxiliary could be attached to the carboxylic acid group. This auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, before being cleaved to yield the desired enantiomerically enriched product. youtube.com

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically pure product. This method is highly efficient and atom-economical. For the synthesis of chiral picolinic acid derivatives, a chiral transition metal catalyst could be employed to control the stereochemistry of a key bond-forming reaction.

A facile and stereoselective approach to the pyrroloisoquinoline ring system has been reported through the application of N-acyliminium chemistry starting from readily available non-racemic chiral templates. rsc.org While not directly involving picolinic acid, this demonstrates how chiral templates can effectively control the stereochemical outcome of cyclization reactions to build complex heterocyclic systems. rsc.org The stereochemistry of the products was confirmed by NOE and X-ray crystallography. rsc.org

Process Chemistry Investigations and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires a thorough investigation of the process chemistry and careful consideration of various scale-up factors. The primary goals of process chemistry are to develop a safe, robust, cost-effective, and environmentally friendly manufacturing process.

For the production of substituted pyridine carboxylic acids, several factors need to be addressed during scale-up. google.com These include the availability and cost of starting materials, the safety of the chemical transformations (especially nitration reactions, which are highly exothermic), the efficiency of each step, and the ease of purification of the final product. nih.gov

The use of continuous flow reactors, as mentioned earlier, is a key strategy for improving the safety and efficiency of nitration reactions on a large scale. nih.gov This technology allows for better control of reaction temperature and minimizes the volume of hazardous materials at any given time. beilstein-journals.org

The choice of solvents and reagents is also critical. Ideally, solvents should be non-toxic, recyclable, and have a low environmental impact. Reagents should be readily available and inexpensive. The development of catalytic processes is highly desirable as it reduces waste and improves atom economy. rsc.org For example, the use of a heterogeneous catalyst for the synthesis of picolinate derivatives allows for easy separation and recycling of the catalyst. nih.gov

The table below outlines some of the key considerations for the scale-up of a hypothetical synthesis of this compound.

Table 2: Key Considerations for the Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | High purity, small quantities | Bulk availability, cost-effective |

| Reaction Conditions | Batch processing, glassware | Continuous flow reactors, stainless steel vessels |

| Safety | Standard laboratory precautions | HAZOP analysis, process safety management |

| Purification | Chromatography | Crystallization, filtration |

| Waste Management | Disposal of small quantities | Recycling of solvents and catalysts, waste treatment |

Computational Chemistry and Theoretical Investigations of 5 Methoxy 6 Nitropicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a host of related properties. These in silico methods can predict molecular geometry, vibrational modes, and reactivity patterns with remarkable accuracy.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, the process of finding the lowest energy arrangement of atoms in a molecule. For derivatives of picolinic acid, methods like DFT with the B3LYP functional and basis sets such as 6-311++G** have been successfully employed to calculate optimized structures. academicjournals.org These calculations provide precise bond lengths and angles, forming the basis for all other computational analyses. nih.gov

Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. In studies of related molecules like 4-methoxypicolinic acid and 4-nitropicolinic acid, DFT calculations have shown how substituents influence the vibrational modes of the picolinic acid core. academicjournals.org The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the 5- and 6-positions of the pyridine (B92270) ring in 5-Methoxy-6-nitropicolinic acid are expected to cause significant shifts in the vibrational frequencies of the ring and the carboxylic acid group compared to unsubstituted picolinic acid. academicjournals.org

Table 1: Key DFT Calculation Parameters and Outputs

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. B3LYP is a common hybrid functional. | Provides a reliable method for calculating electronic properties. academicjournals.orgnih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. 6-311++G(d,p) is a flexible, polarized set. | Ensures high accuracy in the calculation of geometry and vibrational frequencies. academicjournals.orgnih.gov |

| Geometry Optimization | A computational process to find the most stable 3D structure (lowest energy). | Determines the foundational bond lengths and angles of the molecule. nih.gov |

| Vibrational Frequencies | Calculated energies of molecular vibrations (stretching, bending). | Predicts the molecule's IR and Raman spectra, allowing for comparison with experimental data. academicjournals.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept them. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the locations of these orbitals are influenced by its substituents. The electron-rich methoxy group would likely contribute significantly to the HOMO, concentrating it on the aromatic ring. Conversely, the strongly electron-withdrawing nitro group would lower the energy of the LUMO and localize it primarily around the nitro moiety and the pyridine ring. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attacks at different sites. In a related study on 4-methoxypicolinic and 4-nitropicolinic acids, the presence of the nitro group was found to stabilize both the HOMO and LUMO compared to the gas phase. academicjournals.org

Table 2: Principles of Frontier Molecular Orbital Analysis

| Orbital/Parameter | Role in Reactivity | Predicted Influence in this compound |

|---|---|---|

| HOMO | Electron-donating capability; region of nucleophilic character. researchgate.net | Energy is raised by the -OCH₃ group; likely distributed over the pyridine ring. |

| LUMO | Electron-accepting capability; region of electrophilic character. researchgate.net | Energy is lowered by the -NO₂ group; likely localized near the nitro group. academicjournals.org |

| HOMO-LUMO Gap (ΔE) | Index of chemical reactivity; a smaller gap indicates higher reactivity. nih.govresearchgate.net | The opposing electronic nature of the substituents likely results in a relatively small gap, suggesting significant reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. The primary utility of NBO analysis is to quantify stabilizing interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital.

In this compound, NBO analysis would be expected to reveal several key interactions:

Delocalization of the oxygen lone pairs from the methoxy group into the π* antibonding orbitals of the pyridine ring.

Strong delocalization from the pyridine ring's π orbitals into the π* antibonding orbitals of the nitro group.

Interactions between the lone pairs of the carboxylic acid oxygens and adjacent antibonding orbitals.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, electron-poor, and are characteristic of electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms).

For this compound, the MEP map would predictably show strong negative potential (red) around the oxygen atoms of the nitro group and the carboxylic acid group, making these the most likely sites for attack by electrophiles. A region of high positive potential (blue) would be expected around the acidic proton of the carboxylic acid group, identifying it as the primary site for deprotonation or interaction with nucleophiles.

Solvent Effects on Molecular and Electronic Properties

Chemical reactions and measurements are most often performed in solution, not in a vacuum (gas phase). Therefore, understanding the influence of the solvent is critical for accurate computational predictions. Solvents can significantly alter a molecule's geometry, electronic properties, and reactivity through electrostatic interactions and hydrogen bonding.

Reaction Mechanism Modeling and Transition State Characterization

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions. By modeling the potential energy surface, researchers can map the energetic landscape that connects reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate.

For a molecule like this compound, this could involve modeling its synthesis, its role as a ligand in forming coordination complexes, or its decomposition pathways. nih.gov Computational methods can identify the geometry of the transition state structure and use frequency calculations to confirm its nature (i.e., it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). This level of detailed mechanistic insight is crucial for optimizing reaction conditions and designing new chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Substituted Picolinic Acids

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are cornerstone computational techniques in modern drug discovery and development. nih.gov These methods are particularly valuable for exploring the therapeutic potential of a class of compounds like substituted picolinic acids.

QSAR establishes a mathematical relationship between the chemical structure of a series of molecules and their biological activity. nih.gov This approach relies on calculating molecular descriptors that quantify various physicochemical properties of the compounds. For substituted picolinic acids, these descriptors can be categorized into electronic, steric, hydrophobic, and topological parameters. By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be developed. Such models are crucial for estimating the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. For this compound, the electron-withdrawing nitro group and the electron-donating methoxy group would significantly influence its electronic descriptors, which in turn could be correlated with its biological function.

Molecular docking predicts how a molecule, such as a picolinic acid derivative, binds to the active site of a biological target, typically a protein or enzyme. pensoft.net This technique is instrumental in elucidating the mechanism of action at a molecular level. For instance, docking studies on picolinic acid derivatives have been used to evaluate their binding affinity for targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.netresearchgate.net These studies can reveal critical intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. pensoft.net The specific substitution pattern on the picolinic acid ring is a key determinant of binding affinity and selectivity. The presence of the methoxy and nitro groups on this compound defines its size, shape, and electronic profile, which dictates its fit and interaction within a receptor's binding pocket.

| Descriptor Type | Examples | Significance in Substituted Picolinic Acids |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs electrostatic interactions, reaction mechanisms, and hydrogen bonding potential with biological targets. frontiersin.orgnih.gov |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determines the molecule's fit within a binding site; bulky substituents can either enhance or hinder binding. |

| Hydrophobic | LogP (Partition Coefficient), Molar Refractivity | Influences membrane permeability and hydrophobic interactions within the receptor pocket. |

| Topological | Connectivity Indices, Shape Indices | Numerically describes the size, shape, and degree of branching in the molecule's structure. |

Crystal Structure Prediction and Solid-State Modeling

The physical properties of a chemical compound in its solid state are governed by the arrangement of molecules in the crystal lattice. Understanding these properties is vital for pharmaceutical development, influencing factors like stability, solubility, and manufacturability.

Crystal Structure Prediction (CSP) is a computational field that aims to identify the most stable crystal packing arrangements, or polymorphs, based solely on the 2D chemical structure of a molecule. rsc.org For a flexible molecule like this compound, CSP involves exploring a vast landscape of possible crystal structures to find those with the lowest lattice energy. rsc.org The identification of potential polymorphs is critical, as different crystal forms of the same compound can exhibit distinct physical properties.

Coordination Chemistry and Metal Complexation with 5 Methoxy 6 Nitropicolinic Acid

Ligand Design Principles and Chelation Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives are highly effective chelating agents for a wide array of metal ions. nih.govnih.gov Their chelating ability stems from the presence of a carboxylic acid group at the 2-position of the pyridine (B92270) ring, which, along with the pyridine nitrogen atom, forms a stable five-membered chelate ring upon coordination to a metal center. nih.govnih.gov This bidentate N,O-coordination is a fundamental principle in the design of ligands for stable metal complexes. nih.govnih.gov

The chelation properties of picolinic acid can be finely tuned by introducing various substituents onto the pyridine ring. These substituents can alter the electronic properties of the ligand, thereby influencing the stability and properties of the resulting metal complexes. For instance, electron-withdrawing groups, such as the nitro group in 5-nitropicolinic acid, can enhance the acidity of the carboxylic proton and modify the metal-ligand bond strength. Conversely, electron-donating groups, like the methoxy (B1213986) group in 5-Methoxy-6-nitropicolinic acid, can increase the electron density on the pyridine nitrogen, potentially leading to stronger coordination. The interplay of these opposing electronic effects in this compound makes it a particularly interesting ligand for systematic studies in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives, including this compound, typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA), to determine their composition and thermal stability.

Transition Metal Complexes

A range of transition metal complexes with the closely related 5-nitropicolinic acid (5-npic) have been synthesized and characterized, providing a blueprint for the expected behavior of this compound. For example, a family of complexes with the general formulas [M(5-npic)₂]n (where M = Mn(II), Cd(II), and Cu(II)) and [M(5-npic)₂(H₂O)₂] (where M = Co(II), Ni(II), and Zn(II)) have been reported. rsc.org These complexes exhibit diverse structures, including 1D, 2D, and mononuclear species, showcasing the versatile coordination modes of the 5-nitropicolinate ligand. rsc.org The synthesis of these complexes is typically achieved through the reaction of the corresponding metal chloride with 5-nitropicolinic acid under controlled conditions.

The characterization of these transition metal complexes often involves infrared spectroscopy, where a shift in the stretching frequencies of the carboxylate group and the pyridine ring vibrations upon coordination to the metal ion confirms complex formation.

Lanthanide Complexes and Their Unique Coordination and Electronic Properties

The coordination chemistry of picolinic acid derivatives with lanthanide ions is of particular interest due to the unique electronic and photophysical properties of the resulting complexes. nih.gov Lanthanide ions are hard acids and prefer to coordinate with hard bases like oxygen atoms. The N,O-donor set of picolinic acid derivatives makes them suitable ligands for lanthanide chelation.

Recent studies have focused on the synthesis and characterization of lanthanide complexes with 5-nitropicolinic acid. A series of isostructural dinuclear lanthanide complexes with the general formula [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (where Ln = Dy, Gd, Tb) have been synthesized via a hydrothermal route. nih.gov In these complexes, the lanthanide ions are bridged by carboxylate groups from the 5-nitropicolinate ligands. The coordination environment around each lanthanide ion is typically completed by water molecules. The electronic properties of these complexes are influenced by both the lanthanide ion and the 5-nitropicolinate ligand, which can affect their magnetic and luminescent behavior.

Structural Analysis of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional structure of coordination compounds. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties of the complexes.

The crystal structures of several lanthanide complexes of 5-nitropicolinic acid have been determined. For instance, the dinuclear complexes [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (Ln = Dy, Gd, Tb) crystallize in the monoclinic space group P2₁/c. nih.gov In these structures, each lanthanide ion is typically eight-coordinate, with a distorted coordination geometry. The coordination sphere is composed of oxygen atoms from the carboxylate groups of the 5-nitropicolinate ligands and water molecules, as well as the nitrogen atom from the pyridine ring. The bridging carboxylate groups link the two lanthanide centers, resulting in a dinuclear entity. The solid-state structures are further stabilized by an extensive network of hydrogen bonds involving the coordinated and lattice water molecules and the carboxylate oxygen atoms.

| Compound | Formula | Crystal System | Space Group | Ln-Ln distance (Å) | Reference |

|---|---|---|---|---|---|

| [Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₄₂H₃₂Dy₂N₆O₂₈ | Monoclinic | P2₁/c | - | nih.gov |

| [Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₄₂H₃₂Gd₂N₆O₂₈ | Monoclinic | P2₁/c | 4.0984(11) | nih.gov |

| [Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₄₂H₃₂Tb₂N₆O₂₈ | Monoclinic | P2₁/c | 4.0805(8) | nih.gov |

Spectroscopic Properties of Metal Complexes

The spectroscopic properties of metal complexes provide valuable insights into their electronic structure and potential applications. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are particularly informative.

Biological and Biomedical Research Applications of 5 Methoxy 6 Nitropicolinic Acid and Its Analogues

Antimicrobial and Antifungal Investigations of Derivatives

Picolinic acid and its derivatives have demonstrated notable antimicrobial and antifungal properties. scihub.orgscialert.netresearchgate.net The antimicrobial action of picolinic acid is attributed, in part, to its ability to chelate metal ions, which are essential for microbial growth and enzymatic activity. researchgate.net Studies have shown that picolinic acid and its salts, such as sodium picolinate (B1231196), exhibit significant activity against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, as well as the fungus Candida albicans. pan.olsztyn.plpan.olsztyn.pl The effectiveness of these compounds is often pH-dependent, with greater activity observed at lower pH levels. pan.olsztyn.plpan.olsztyn.pl

Metal complexes of picolinic acid have also been investigated for their antimicrobial potential. scihub.orgresearchgate.net For instance, zinc picolinate has shown broad-spectrum antibacterial activity against various pathogens. scihub.orgresearchgate.net The derivatization of picolinic acid into amides and other analogues can further enhance its antimicrobial and antifungal effects. scialert.net Chloro-substituted derivatives of picolinic acid have been noted for their plant growth regulatory and antimicrobial activities. scialert.net Similarly, picolinamide (B142947) derivatives have shown significant antifungal activity against a variety of soil-borne fungal pathogens, with chloro-substituted versions being particularly effective against Rhizoctonia solani and Alternaria alternata. scialert.net

| Compound/Derivative | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Picolinic Acid | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | Antimicrobial activity at concentrations of 0.02 to 0.78 mg/mL (pH=5.0). | pan.olsztyn.pl |

| Sodium Picolinate | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans | Antimicrobial activity at concentrations of 0.19 to 3.13 mg/mL (pH=7.0). | pan.olsztyn.pl |

| Zinc Picolinate | B. subtilis, B. cereus, S. flexneri, L. lactis, K. pneumonia, P. mirabilis, P. vulgaris, E. coli, E. cloacae, S. aureus | Antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. | scihub.orgresearchgate.net |

| Chloro-substituted picolinamide derivatives | Rhizoctonia solani, Alternaria alternata | Maximum antifungal activity with ED50 of 29.08 µg/mL and 33.90 µg/mL, respectively. | scialert.net |

Antineoplastic and Anticancer Activity Studies

The pyridine (B92270) scaffold is a common feature in many approved anticancer drugs, and derivatives of picolinic acid have been explored for their potential in this area. rsc.orgnih.gov

Derivatives of picolinic acid have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. pensoft.net In one study, a novel picolinic acid derivative demonstrated selective anticancer activity against A549 lung cancer cells with an IC50 value of 99.93 µM, while showing no significant toxicity towards MCF-7 breast cancer cells or normal cells. pensoft.net This highlights the potential for developing derivatives with tumor-specific cytotoxicity.

Furthermore, metal complexes of 5-nitropicolinic acid have been tested against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines. rsc.org A cadmium(II) complex, in particular, showed promising anticancer activity against B16-F10 cells with an IC50 of 26.94 μg/mL. rsc.org Analogues of 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one have also been synthesized and screened for anticancer activity, with one compound exhibiting potent and selective inhibitory activity against MDA-MB-435 melanoma. nih.gov The introduction of a methoxy (B1213986) group has been shown in other flavonoid structures to enhance cytotoxic activity in various cancer cell lines. mdpi.commdpi.com

| Compound/Derivative | Cancer Cell Line | IC50/Observed Activity | Reference |

|---|---|---|---|

| Novel Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | 99.93 µM | pensoft.net |

| Cadmium(II) complex of 5-nitropicolinic acid (Compound 2) | B16-F10 (Melanoma) | 26.94 µg/mL | rsc.org |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 (Melanoma) | Potent and selective inhibition. | nih.gov |

| 9-methoxycanthin-6-one | A2780, SKOV-3, MCF-7, HT29, A375, HeLa | IC50 values ranging from 3.79 ± 0.069 μM to 15.09 ± 0.99 μM. | mdpi.com |

Research into the mechanisms by which picolinic acid derivatives exert their anticancer effects has revealed several potential pathways. One derivative was found to induce apoptosis in A549 lung cancer cells, as evidenced by nuclear fragmentation and the activation of caspases 3, 4, and 9. pensoft.net This compound also triggered endoplasmic reticulum (ER) stress, indicated by the phosphorylation of eIF2α, suggesting that ER stress-mediated apoptosis is a key mechanism of its cytotoxic action. pensoft.net Picolinic acid itself has been noted to have anti-proliferative effects, potentially through its role as a metal ion chelator, which can inhibit metal-requiring enzymes necessary for cell growth. wikipedia.orggoogle.com For instance, fusaric acid, a picolinic acid derivative, is a known inhibitor of various metalloproteins and has demonstrated potent anti-cancer activity in vitro. google.com

Enzyme Inhibition Studies

The structural features of picolinic acid and its analogues make them attractive candidates for the design of enzyme inhibitors.

Neuraminidase: Neuraminidase is a key enzyme for the release of influenza virus from infected cells. nih.gov While direct studies on 5-Methoxy-6-nitropicolinic acid are limited, the development of neuraminidase inhibitors based on sialic acid analogues has been a successful strategy in influenza treatment. nih.govcapes.gov.br The pyridine scaffold is present in various biologically active molecules, and its derivatives could potentially be designed to interact with the active site of neuraminidase.

Chymotrypsin (B1334515): While specific inhibition of chymotrypsin by this compound is not detailed, related studies on MALT1 inhibitors have utilized chymotrypsin in the purification process of MALT1-inhibitor complexes, indicating an interaction that could be further explored. nih.gov

Urease: Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is a virulence factor for some pathogenic bacteria. nih.govresearchgate.net Various compounds, including hydroxamic acids and phosphorodiamidates, are known urease inhibitors. niscpr.res.innih.gov The ability of picolinic acid to chelate metal ions suggests that its derivatives could interfere with the nickel center of urease, thereby inhibiting its activity. niscpr.res.in

MALT1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase crucial for the activation of NF-κB signaling in lymphocytes. nih.govcloudfront.net Inhibition of MALT1 protease activity is a therapeutic strategy for certain types of lymphoma. nih.govnih.gov Peptidomimetic inhibitors of MALT1 have been developed, demonstrating that targeting its active site can suppress the proliferation of lymphoma cells. nih.gov The development of small molecule inhibitors based on scaffolds like picolinic acid could offer a viable approach to MALT1 inhibition.

JAK2: Janus kinase 2 (JAK2) is a tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. bohrium.comnih.gov Aberrant JAK2 activity is associated with myeloproliferative neoplasms. bohrium.comnih.gov Several JAK2 inhibitors, such as ruxolitinib (B1666119) and fedratinib, have been developed and approved for clinical use. bohrium.comnih.gov The core structures of these inhibitors often contain nitrogen-based heterocycles, suggesting that pyridine derivatives could be designed as JAK2 inhibitors. researchgate.net Indeed, some natural phenolic acids have been shown to suppress JAK-STAT signaling by inhibiting JAK2 phosphorylation. mdpi.com

Factor IXa: Information on the direct inhibition of Factor IXa by this compound derivatives is not readily available in the provided search results.

Neurobiological Applications and Neuroprotective Potential of Related Compounds

Picolinic acid has been shown to possess neuroprotective properties. nih.gov It is a metabolite of tryptophan and has been found to antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in neurodegenerative disorders. nih.gov Studies in rats have demonstrated that picolinic acid can block the neurotoxic, but not the neuroexcitant, effects of quinolinic acid, preventing the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov This suggests a potential therapeutic role for picolinic acid derivatives in conditions characterized by quinolinic acid-induced neurotoxicity.

Furthermore, the inhibition of JAK2 has been linked to neuroprotection. nih.gov In a mouse model of quinolinic acid-induced striatal lesion, a JAK2 inhibitor was found to reduce neuronal loss and astrogliosis. nih.gov This finding opens up the possibility that picolinic acid derivatives designed as JAK2 inhibitors could exert neuroprotective effects. The development of brain-penetrating derivatives is a key aspect of creating effective neuroprotective agents. nih.gov

Role in Drug Discovery and Development of Pyridine-Based Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry and drug discovery, present in a multitude of approved drugs with diverse therapeutic applications. nih.govresearchgate.netrsc.orgnih.gov Its presence often enhances the pharmacological activity and improves the pharmacokinetic properties of a molecule, such as water solubility. nih.govresearchgate.net The versatility of the pyridine ring allows for easy functionalization, enabling the synthesis of a wide range of derivatives with tailored biological activities. nih.gov

Derivatives of picolinic acid, including those with methoxy and nitro substitutions, are part of this broader landscape of pyridine-based drug development. google.com The research into their antimicrobial, anticancer, enzyme inhibitory, and neuroprotective properties underscores their potential as lead compounds for the development of new therapeutics. The continued exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of these compounds for various biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug discovery. For derivatives of picolinic acid, including this compound, structure-activity relationship (SAR) studies are crucial for optimizing their desired effects, whether for therapeutic or other applications. These studies involve systematically altering parts of the molecular structure and observing the corresponding changes in biological activity.

The positioning of functional groups on the pyridine ring of picolinic acid derivatives plays a significant role in their biological activities. nih.gov Substituents such as methoxy (OCH3), nitro (NO2), and others can dramatically influence a compound's efficacy. nih.govmdpi.com For instance, the presence of a methoxy group has been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov In one study, a quinoline (B57606) derivative with a methoxy group at the C-6 position showed a significant ability to inhibit cell migration and invasion. nih.gov Similarly, the nitro group is considered an interesting moiety for enhancing the cytotoxic activity of certain pyridine-3-carbonitrile (B1148548) derivatives against cancer cell lines. mdpi.com

In the context of herbicidal activity, modifications to the picolinic acid skeleton have led to the discovery of potent synthetic auxin herbicides. nih.govmdpi.com For example, introducing a pyrazolyl group at the 6-position of 2-picolinic acid has been a successful strategy for discovering new herbicides. mdpi.comnih.gov Further SAR studies on these compounds revealed that substituents on the phenyl group of the pyrazole (B372694) ring, such as methyl, fluorine, and methoxy groups, led to superior inhibition of plant root growth. acs.org Specifically, ortho-position substitutions on the phenyl ring with a methyl or methoxy group resulted in particularly high activity. acs.org

The following table summarizes the impact of different substituents on the biological activity of picolinic acid analogues based on SAR studies:

Interactive Data Table: Structure-Activity Relationship of Picolinic Acid Analogues| Parent Compound/Scaffold | Substituent/Modification | Position of Modification | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Pyridine-3-carbonitriles | Nitro group | Phenyl ring | Enhanced cytotoxic activity | mdpi.com |

| Pyridine-3-carbonitriles | Methoxy group | Phenyl ring | Enhanced cytotoxic activity | mdpi.com |

| Quinoline derivative | Methoxy group | C-6 | Inhibition of cell migration and invasion | nih.gov |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Methyl, fluorine, methoxy groups | Phenyl group of pyrazole | Superior inhibition of plant root growth | acs.org |

| 2-picolinic acid | Pyrazolyl group | 6-position | Herbicidal activity (synthetic auxin) | mdpi.comnih.gov |

These examples underscore the power of SAR studies in fine-tuning the biological properties of picolinic acid derivatives for specific applications by guiding the rational design of more effective and selective compounds. nih.govnih.gov

Investigation of Pharmacodynamic Properties of Related Compounds

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, the mechanisms of drug action, and the relationship between drug concentration and effect. While specific pharmacodynamic data for this compound is not extensively available in the public domain, the pharmacodynamics of related picolinic acid and nitropyridine derivatives have been investigated, particularly in the context of their herbicidal and potential therapeutic actions.

Picolinic acid derivatives are a significant class of synthetic auxin herbicides. nih.govnih.govnih.gov Their mode of action involves mimicking the plant hormone auxin, which leads to uncontrolled and disorganized plant growth, ultimately causing the disruption of vascular tissue and plant death. google.com These herbicides are particularly effective against a wide range of broadleaf weeds. google.com Molecular docking studies have shown that some of these compounds bind to the auxin signaling F-box protein 5 (AFB5) receptor, which is a key component of the auxin signaling pathway in plants. mdpi.comnih.gov The binding affinity to this receptor often correlates with the herbicidal activity. mdpi.com For instance, certain 6-pyrazolyl-2-picolinic acid derivatives have been found to be potent auxinic compounds. acs.org

In the realm of potential therapeutics, nitropyridine derivatives have been explored for various biological activities. For example, lanthanide complexes with 5-nitropicolinate as a ligand have demonstrated significant anticancer activity against prostatic cancer cell lines. nih.gov The study suggested that the anticancer performance was largely triggered by the 5-nitropicolinate ligand itself. nih.gov Furthermore, other nitropyridine derivatives have been synthesized and evaluated as potential PET imaging agents for the cannabinoid type 2 receptor (CB2R), which is involved in neuroinflammation. researchgate.net

The following table provides a summary of the pharmacodynamic properties of compounds related to this compound.

Interactive Data Table: Pharmacodynamic Properties of Related Compounds| Compound Class | Mechanism of Action | Biological Target | Observed Effect | Reference |

|---|---|---|---|---|

| Picolinic acid herbicides | Synthetic auxin mimic | Auxin signaling F-box protein 5 (AFB5) receptor | Uncontrolled plant growth, vascular disruption, plant death | mdpi.comnih.govgoogle.com |

| Lanthanide-5-nitropicolinate complexes | Not fully elucidated | Prostatic cancer cells (PC-3) | Anticancer activity | nih.gov |

| 2,5,6-substituted pyridines | Inverse agonist | Cannabinoid type 2 receptor (CB2R) | Potential for PET imaging of neuroinflammation | researchgate.net |

Biotransformation and Metabolic Stability Research

Biotransformation, or metabolism, is the process by which the body chemically modifies a substance. Understanding the metabolic pathways of a compound is crucial for determining its efficacy, duration of action, and potential for accumulation. Metabolic stability research helps to predict how a compound will behave in a biological system.

Metabolic pathways can be broadly classified as catabolic (breaking down complex molecules) and anabolic (building complex molecules). numberanalytics.com These pathways are a series of chemical reactions within cells, facilitated by enzymes, that are essential for life. numberanalytics.comyoutube.com The study of these pathways is critical for understanding disease mechanisms and for drug development. numberanalytics.com

Research into the metabolism of a related compound, 5-(4'-chloro-n-butyl)picolinic acid, which has antihypertensive effects, revealed a novel metabolic pathway in rats. nih.gov This study identified five metabolites in rat urine, with four of them being elongated by a C2 unit at the carboxyl group on the pyridine ring. nih.gov This suggests that a major metabolic route for this compound is a pathway analogous to the chain elongation of fatty acids. nih.gov This pathway was also confirmed in humans, rabbits, guinea pigs, and mice. nih.gov

In the context of cancer, metabolomic analyses have shown that metabolic pathways are often significantly altered during carcinogenesis. oncotarget.com For example, in a rat model of gastric carcinogenesis, amino acid metabolism was dramatically perturbed, and pathways such as glycolysis and the metabolism of certain amino acids were activated. oncotarget.com

The formation and metabolism of nitro-fatty acids, which share the nitro functional group with this compound, have also been studied. nih.gov These compounds can undergo metabolism through reduction of the nitro group and β-oxidation. nih.gov

Herbicidal Activity and Agrochemical Applications of Substituted Picolinic Acids

Substituted picolinic acids are a well-established and important class of herbicides. nih.govnih.gov They function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) and causing uncontrolled growth that leads to plant death. nih.govgoogle.com This class of herbicides is known for its effectiveness against a wide spectrum of broadleaf weeds. google.com

The development of new picolinic acid-based herbicides is an active area of research, driven by the need to manage weed resistance to existing herbicides. nih.gov Picolinic acid herbicides are often used in agriculture to protect crops such as wheat, corn, and sorghum. nih.govmdpi.com

Several commercially successful picolinic acid herbicides include picloram (B1677784), clopyralid (B1669233), and aminopyralid. nih.govinvasiveplantswesternusa.org More recently, new-generation picolinate compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been introduced. nih.govnih.gov

Research has focused on modifying the picolinic acid structure to enhance herbicidal activity and broaden the spectrum of controlled weeds. mdpi.comnih.gov For example, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has yielded promising new herbicide candidates. nih.govnih.govnih.gov Some of these novel compounds have shown greater post-emergence herbicidal activity and a broader herbicidal spectrum than existing commercial herbicides like clopyralid and picloram. nih.govnih.gov

The following table provides examples of substituted picolinic acids and their herbicidal activity.

Interactive Data Table: Herbicidal Activity of Substituted Picolinic Acids| Compound/Derivative | Target Weeds | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-6-pyrazolyl-picolinate derivatives | Broadleaf weeds | Compound c5 showed 27 times lower IC50 than clopyralid against Arabidopsis thaliana root growth. | nih.gov |

| 6-indazolyl-2-picolinic acids | Amaranthus retroflexus, Chenopodium album | Exhibited 100% post-emergence herbicidal effect at 250 g/ha. | nih.gov |

| 4-amino-3,5-dicholo-6-(5-aryl-substituted-1H-pyrazol-1-yl)-2-picolinic acids | Chenopodium album, Amaranthus retroflexus | Most compounds showed 100% post-emergence herbicidal activity at 250 g/ha. | acs.org |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Broadleaf weeds | Compound V-8 exhibited better post-emergence herbicidal activity than picloram at 300 g/ha. | nih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Broadleaf weeds, Brassica napus | Some compounds showed better inhibitory capability than the new herbicide florpyrauxifen. | colab.ws |

Beyond herbicides, pyridine derivatives are also being investigated for other agrochemical applications, such as fungicides and insecticides. google.comnih.govresearchgate.net

Radiopharmaceuticals and Molecular Imaging Applications of Nitropyridine Derivatives

Nitropyridine derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules, including radiopharmaceuticals for molecular imaging. nih.gov Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the non-invasive visualization and quantification of biological processes at the molecular and cellular level. benthamopen.comresearchgate.net These techniques rely on radiopharmaceuticals, which are molecules labeled with a positron-emitting radionuclide that target specific biological processes. openmedscience.comnih.gov

The nitro group in nitropyridine compounds makes them suitable for certain imaging applications. For instance, nitroimidazole derivatives are used as radiolabeled probes for imaging tumor hypoxia (low oxygen levels), a condition that can make cancers resistant to therapy. nih.govmdpi.com The nitro group undergoes bioreduction in hypoxic tissues, leading to the trapping of the radiotracer in these areas. mdpi.com

While direct applications of this compound as a radiopharmaceutical are not documented, the broader class of nitropyridine derivatives has been utilized in the development of PET imaging agents. nih.gov For example, 2-chloro-3-nitropyridine (B167233) has been used as a starting material in the synthesis of various heterocyclic compounds. acs.org The synthetic versatility of nitropyridines allows for their incorporation into more complex molecules designed to target specific receptors or cellular processes for imaging. nih.govacs.org

PET imaging agents are crucial for drug development, allowing for studies of a drug's biodistribution and pharmacodynamics. nih.gov They are also widely used in oncology for cancer detection, staging, and monitoring treatment response. openmedscience.com

The development of novel radiopharmaceuticals is an ongoing field of research, with a focus on creating agents that can accurately target diseased tissues while minimizing exposure to healthy tissues. nih.govmdpi.com The unique chemical properties of nitropyridine derivatives make them attractive candidates for the design of new and improved molecular imaging probes. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Integration into Coordination Polymers and Metal-Organic Frameworks

The carboxylate group of 5-Methoxy-6-nitropicolinic acid readily coordinates with a variety of metal ions, acting as a primary linker in the formation of coordination polymers and MOFs. The nitrogen atom of the pyridine (B92270) ring can also participate in coordination, leading to different structural motifs. The presence of the methoxy (B1213986) and nitro groups, while not typically primary coordination sites, can influence the electronic properties and steric environment of the ligand, thereby directing the resulting framework's topology and dimensionality.

While specific research on the integration of this compound into coordination polymers and MOFs is still developing, parallels can be drawn from studies on structurally similar ligands. For instance, research on 5-nitropicolinic acid has demonstrated its ability to form a variety of coordination complexes with transition metals, resulting in one-dimensional (1D), two-dimensional (2D), and mononuclear structures depending on the metal ion and reaction conditions. nih.govrsc.org These studies highlight the versatility of the picolinic acid backbone in constructing diverse solid-state architectures. The introduction of a methoxy group, as in the case of 5-methoxyisophthalic acid, has been shown to be instrumental in the assembly of a range of metal-organic architectures with varied structural features.

The potential coordination modes of this compound are expected to be diverse, including monodentate, bidentate, and bridging coordination through its carboxylate group and pyridine nitrogen. This versatility is crucial for the rational design of MOFs with desired pore sizes, shapes, and functionalities, which are key for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies and Non-Covalent Interactions

Beyond metal-coordination, this compound is an excellent candidate for constructing intricate supramolecular assemblies governed by non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, are fundamental to the field of supramolecular chemistry, which focuses on the chemistry of molecular assemblies. rsc.orgresearchgate.netmdpi.com

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons, such as the common carboxylic acid dimer. The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and methoxy groups can also act as hydrogen bond acceptors. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which are crucial for the stabilization of extended structures. The interplay of these various non-covalent forces can lead to the self-assembly of this compound into well-defined one-, two-, or three-dimensional networks in the solid state.

Studies on related nitropicolinic acids have revealed extensive hydrogen-bonding networks that dictate their crystal packing. For example, the crystal structure of 5-nitropicolinic acid monohydrate shows that molecules are linked into two-dimensional structures through O-H···N and O-H···O hydrogen bonds. researchgate.net It is anticipated that the additional methoxy group in this compound will introduce further possibilities for non-covalent interactions, potentially leading to novel supramolecular architectures.

Interactive Table: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O), Pyridine (N), Nitro Group (O), Methoxy Group (O) | Formation of dimers, chains, and sheets |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |

| Dipole-Dipole | Nitro Group, Methoxy Group | Nitro Group, Methoxy Group | Influencing molecular orientation and packing |

Potential in Functional Materials Development

The combination of coordination ability and propensity for strong non-covalent interactions makes this compound a promising component for the development of new functional materials. The design and synthesis of materials with specific properties are at the forefront of materials science, and this molecule offers several avenues for exploration. rsc.org

The incorporation of the nitro group, an electron-withdrawing moiety, can impart interesting electronic and optical properties to the resulting materials. For instance, coordination polymers and MOFs containing nitro-functionalized ligands have been investigated for applications in nonlinear optics, luminescence sensing, and as energetic materials. The methoxy group, an electron-donating group, can further tune these electronic properties through a push-pull effect, potentially leading to materials with enhanced functionalities.

The development of functional materials based on this ligand could lead to applications in areas such as:

Gas Adsorption and Separation: MOFs with tailored pore environments for the selective capture of gases like carbon dioxide.

Luminescent Sensors: Materials that exhibit changes in their light emission in the presence of specific analytes.

Catalysis: Coordination polymers that can act as heterogeneous catalysts for organic transformations.

While the exploration of this compound in materials science is in its early stages, the foundational knowledge from related systems suggests a promising future. The ability to fine-tune the resulting material properties through the strategic use of this functionalized building block opens up a wide array of possibilities for creating advanced materials with tailored applications.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-Methoxy-6-nitropicolinic acid and its derivatives will likely pivot towards greener and more efficient methodologies. Current synthetic approaches often rely on traditional methods that may be resource-intensive. nih.gov Future research will focus on developing novel synthetic pathways that are both innovative and sustainable.

Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes for the synthesis of substituted pyridines is a promising sustainable route. ukri.org Research into enzymes capable of specific C-H functionalization, nitration, or methoxylation on a picolinic acid scaffold could provide highly selective and environmentally benign synthetic pathways. ukri.org This includes exploring enzymes from microorganisms like Rhodococcus jostii RHA1, which are involved in pyridine (B92270) ring formation. ukri.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing flow-based nitration and methoxylation processes for picolinic acid precursors could lead to higher yields and purity while minimizing waste.

Catalytic C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for creating substituted pyridines. nih.govnih.gov Future work could involve designing new directing groups or catalysts that enable the precise installation of methoxy (B1213986) and nitro groups onto the picolinic acid core, avoiding the multi-step sequences common in classical synthesis. nih.govnih.govnih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the substituted pyridine core from simple, readily available starting materials represents a highly efficient strategy. researchgate.netnih.gov These methods can rapidly generate structural diversity for derivative libraries. nih.gov

Advanced Mechanistic Studies and Reaction Discovery

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimization and discovery. Future research will employ advanced techniques to probe these mechanisms in detail.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. rsc.org This can help in understanding the influence of the methoxy and nitro groups on the electronic properties of the pyridine ring and the acidity of the carboxylic acid. rsc.orgacs.org

Kinetic Studies: Detailed kinetic analysis of the synthetic steps, particularly the nitration of methoxypicolinic acid precursors, can elucidate the reaction order, rate constants, and activation energies. researchgate.net This information is vital for optimizing reaction conditions to maximize yield and minimize byproducts.

Structure-Reactivity Correlations: By synthesizing a series of related compounds with varying substituents, researchers can establish structure-reactivity relationships. acs.orgresearchgate.net This can provide insights into how electronic and steric effects influence the reactivity of the pyridine nucleus and the functional groups, guiding the discovery of new reactions.

Discovery of Novel Transformations: The unique electronic nature of this compound, featuring both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), may enable novel chemical transformations. Research could explore its potential in cycloaddition reactions, palladium-catalyzed cross-couplings, or as a ligand in catalysis. researchgate.netacs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the full potential of the this compound scaffold, the generation and screening of large derivative libraries are essential. Combinatorial chemistry and high-throughput screening (HTS) are key enabling technologies in this endeavor.

Solid-Phase Synthesis: Developing solid-phase synthetic routes for picolinic acid derivatives allows for the rapid and systematic creation of compound libraries. wikipedia.org By anchoring a picolinic acid precursor to a solid support, various building blocks can be added in a combinatorial fashion to generate a large number of distinct molecules. wikipedia.org

Library Design: The design of these libraries can be guided by computational models to ensure chemical diversity and focus on regions of chemical space with a higher probability of biological activity. nih.gov This involves the systematic variation of the substituents on the pyridine ring.

HTS for Biological Activity: Once synthesized, these libraries can be subjected to HTS assays to rapidly identify compounds with desired biological effects, such as enzyme inhibition or anticancer activity. researchgate.netnih.gov This approach accelerates the discovery of lead compounds for further development.

| Technology | Application in Derivative Library Development | Potential Outcome |

| Combinatorial Chemistry | Enables the rapid, systematic synthesis of a large number of structurally related compounds from common building blocks. wikipedia.org | Creation of diverse libraries of this compound derivatives for screening. |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific biological or biochemical activity. nih.gov | Identification of "hit" compounds with desired therapeutic properties from the synthesized libraries. |

| Virtual Screening | Uses computational methods to screen large virtual libraries of compounds against a biological target to identify likely candidates. nih.gov | Prioritization of compounds for synthesis, saving time and resources. |

Deepening Understanding of Biological Target Interactions and Therapeutic Efficacy

The structural motifs present in this compound suggest potential for biological activity. Picolinic acid derivatives have been explored for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents. nih.govdovepress.comnih.gov

Enzyme Inhibition: Many pyridine-based compounds act as kinase inhibitors. acs.orgchemrxiv.orgacs.org Future research should screen this compound and its derivatives against panels of kinases (e.g., PIM-1, VRK1/2) and other enzymes implicated in disease. acs.orgchemrxiv.orgacs.org For instance, derivatives of picolinic acid have shown inhibitory effects on enzymes like Apoptosis signal-regulating kinase 1 (ASK1). dovepress.comnih.gov

Anticancer Activity: Nitropicolinic acid itself has demonstrated anticancer properties, and its lanthanide complexes have shown significant activity against prostate cancer cell lines. nih.gov The therapeutic potential of this compound derivatives should be systematically evaluated against a variety of cancer cell lines.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets (e.g., via X-ray crystallography) is crucial. acs.orgnih.gov This provides a detailed, atomic-level understanding of the binding interactions, which is invaluable for guiding the rational design of more potent and selective analogues. acs.org

| Potential Biological Target Class | Example(s) | Rationale for Investigation |

| Protein Kinases | PIM-1, VRK1/VRK2, B-Raf, VEGFR2, ASK1 | Pyridine and picolinic acid scaffolds are common in kinase inhibitors. nih.govdovepress.comacs.orgacs.org |

| Cancer-related targets | Prostate Cancer Cells (PC-3) | 5-Nitropicolinic acid has shown antitumoral activity against these cells. nih.gov |

| Metalloenzymes | Various | Picolinic acid is a known metal chelator, suggesting potential interaction with the active sites of metalloenzymes. wikipedia.orgnih.gov |

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.commdpi.com These computational tools can significantly accelerate the research and development cycle for compounds like this compound.

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles. springernature.comresearchgate.net

Property Prediction: ML algorithms can be trained on existing chemical data to build predictive models for a wide range of properties, including solubility, toxicity, metabolic stability, and biological activity (Quantitative Structure-Activity Relationship, QSAR). springernature.comnih.gov This allows for the in silico screening of virtual compounds before committing to their synthesis.

Virtual High-Throughput Screening (vHTS): AI-driven docking simulations can screen vast virtual libraries of potential derivatives against a protein target far more quickly than physical HTS. nih.govmdpi.com This helps to prioritize the most promising candidates for synthesis and experimental testing.

| AI/ML Application | Description | Impact on Research |

| De Novo Drug Design | Using generative models to create novel molecular structures with desired properties. researchgate.net | Accelerates the discovery of new, optimized lead compounds. |

| QSAR Modeling | Predicting the biological activity or other properties of a chemical from its structure. springernature.com | Allows for virtual screening and prioritization of synthetic targets. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. springernature.com | Reduces late-stage attrition of drug candidates by identifying potential issues early. |

| Structure-Based Virtual Screening | Docking large libraries of virtual compounds into the 3D structure of a biological target. nih.govmdpi.com | Identifies potential binders and guides hit-to-lead optimization. |

Development of Advanced Analytical Methodologies for Complex Systems

As research into this compound and its derivatives progresses, the need for advanced analytical techniques to characterize these compounds and study their behavior in complex biological systems will grow.